molecular formula C14H16N2 B1308979 N-Benzyl-1-(3-methylpyridin-2-yl)methanamine CAS No. 1185293-36-0

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine

Cat. No.: B1308979
CAS No.: 1185293-36-0
M. Wt: 212.29 g/mol
InChI Key: FPYZKCNPEYNVAE-UHFFFAOYSA-N
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Description

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine (CAS: 1185293-36-0) is a secondary amine featuring a benzyl group attached to a methanamine backbone substituted with a 3-methylpyridin-2-yl moiety. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol and a calculated logP (XlogP) of 2.1, indicating moderate lipophilicity . The compound is often synthesized as a hydrochloride salt (InChIKey: SDYRGMQHOJUBCQ-UHFFFAOYSA-N) and is utilized in pharmaceutical and catalytic research due to its hybrid aromatic-amine structure, which enables diverse intermolecular interactions .

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYZKCNPEYNVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241562
Record name 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-95-8
Record name 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915919-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(3-methylpyridin-2-yl)methanamine typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with benzylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: N-Benzyl-1-(3-methylpiperidin-2-yl)methanamine

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(3-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyridine vs. Furan/Indole/Naphthalene: The 3-methylpyridin-2-yl group in the target compound introduces basic nitrogen and methyl-induced steric effects, influencing electronic distribution and binding affinity. In contrast, the furan-2-yl group () is less basic but more electron-rich, favoring nucleophilic acylation reactions (e.g., 93% yield in amide synthesis) .
  • Positional Isomerism in Pyridine Derivatives :

    • The pyridine-3-yl analogue () lacks the methyl group, reducing steric hindrance and altering coordination properties in metal complexes. This positional difference impacts catalytic activity in ruthenium-based systems .

Spectroscopic and Physicochemical Properties

  • NMR Spectroscopy :
    • The target compound’s ¹H NMR would show signals for benzyl protons (~δ 7.3 ppm), methylpyridine protons (δ 2.5–3.0 ppm for CH₃, δ 8.0–8.5 ppm for pyridine-H), and amine protons (δ 1.5–2.5 ppm) . This contrasts with the pyridine-3-yl analogue (), where pyridine protons resonate upfield due to reduced electron-withdrawing effects .
  • Mass Spectrometry :
    • The target compound’s ESI-MS would display a [M+H]⁺ peak at m/z 213.13 , consistent with its molecular weight . The naphthalen-2-yl analogue () shows a higher [M+H]⁺ at m/z 304.20 due to its extended aromatic system .

Biological Activity

N-Benzyl-1-(3-methylpyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with benzylamine. The reaction conditions generally include:

  • Solvent : Ethanol or methanol
  • Temperature : Room temperature to reflux
  • Reaction time : Several hours to overnight

In industrial applications, continuous flow reactors may be utilized to enhance yield and efficiency through optimized conditions and automation.

This compound acts by interacting with specific molecular targets such as enzymes and receptors. Its binding can modulate the activity of these targets, leading to various biological effects. The precise pathways depend on the context of its application.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa38
A54943
HT2930
MDA-MB-231>10

The compound's mechanism involves the activation of apoptotic pathways, including the cleavage of caspase-9 and downregulation of Bcl-2 protein expression, which are critical for cell survival .

Interaction with Biological Targets

This compound has shown interactions with deubiquitinase complexes, which play a vital role in regulating protein degradation pathways in cancer cells. This interaction suggests a potential for modulating cellular responses to stress and apoptosis.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results demonstrated varying degrees of activity, with significant inhibition observed in HeLa and A549 cells compared to MDA-MB-231 cells, indicating selective efficacy against certain cancer types .
  • Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis through caspase activation. The study found that treatment with this compound led to increased levels of cleaved caspase-9 and reduced Bcl-2 expression, highlighting its potential as an anticancer agent .

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